Cas no 887868-60-2 (2,4-dichloro-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide)
2,4-dichloro-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 2,4-dichloro-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide
- Benzamide, 2,4-dichloro-N-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]-
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- Inchi: 1S/C14H8Cl2N4O2/c15-9-1-2-10(11(16)7-9)12(21)18-14-20-19-13(22-14)8-3-5-17-6-4-8/h1-7H,(H,18,20,21)
- InChI Key: QRIKDNBXHAONCR-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2C=CN=CC=2)O1)(=O)C1=CC=C(Cl)C=C1Cl
Experimental Properties
- Density: 1.523±0.06 g/cm3(Predicted)
- pka: 8.96±0.70(Predicted)
2,4-dichloro-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0608-1197-2μmol |
2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
887868-60-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0608-1197-5μmol |
2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
887868-60-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0608-1197-10μmol |
2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
887868-60-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0608-1197-20μmol |
2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
887868-60-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0608-1197-1mg |
2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
887868-60-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0608-1197-2mg |
2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
887868-60-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0608-1197-3mg |
2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
887868-60-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0608-1197-4mg |
2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
887868-60-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0608-1197-5mg |
2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
887868-60-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0608-1197-10mg |
2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
887868-60-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2,4-dichloro-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2,4-dichloro-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide
Introduction to 2,4-dichloro-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 887868-60-2) and Its Emerging Applications in Chemical Biology
2,4-dichloro-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide, identified by the CAS number 887868-60-2, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This molecule belongs to the benzamide class and incorporates a 1,3,4-oxadiazole core linked to a pyridin-4-yl substituent, which together with the 2,4-dichloro functional groups on the benzamide moiety, contributes to its distinct chemical and biological properties. The presence of these heterocyclic and halogenated aromatic units suggests potential interactions with biological targets, making it a promising candidate for further exploration in drug discovery and therapeutic development.
The compound's structure is meticulously designed to modulate its binding affinity and selectivity towards specific biological receptors. The 1,3,4-oxadiazole ring is a well-known scaffold in medicinal chemistry, often employed for its ability to engage with various binding pockets in proteins and enzymes. Its incorporation into the benzamide framework enhances the molecule's rigidity, which can be advantageous for achieving high precision in target interactions. Additionally, the pyridin-4-yl group introduces a nitrogen-rich environment that can participate in hydrogen bonding or coordinate with metal ions, further expanding the compound's potential utility.
The 2,4-dichloro substituents on the benzamide portion are strategically positioned to influence electronic distribution and steric hindrance around the molecule. These chloro groups can serve as anchors for hydrophobic interactions or as electron-withdrawing elements that modulate reactivity. Such structural features are often exploited to fine-tune pharmacokinetic properties, such as solubility and metabolic stability, which are critical factors in drug development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high accuracy. Studies indicate that 2,4-dichloro-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide may interact with enzymes involved in inflammatory pathways and signal transduction cascades. The oxadiazole ring is particularly interesting as it has been shown to disrupt protein-protein interactions by binding to specific residues within target proteins. This capability makes it a valuable tool for investigating mechanisms underlying diseases such as cancer and neurodegeneration.
In vitro studies have begun to unravel the biological activity of this compound. Preliminary results suggest that it exhibits inhibitory effects on certain kinases and transcription factors at submicromolar concentrations. The dual functionality of the 1,3,4-oxadiazole and pyridinyl moieties allows for multiple points of interaction with biological targets, potentially leading to synergistic effects that enhance therapeutic outcomes. Furthermore, the halogenated aromatic system contributes to favorable pharmacokinetic profiles by improving membrane permeability while minimizing off-target effects.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of novel bioactive molecules like 2,4-dichloro-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide. Predictive models trained on large datasets of known bioactive compounds have highlighted this molecule as a high-potential candidate for further investigation. These computational insights have guided experimental efforts toward optimizing its structure for improved efficacy and safety.
One particularly compelling aspect of this compound is its potential application in developing next-generation therapeutics targeting resistant forms of diseases. By leveraging its unique structural features—such as the combination of an oxadiazole core with halogenated aromatic units—researchers aim to design molecules that can overcome existing treatment limitations. The ability of this compound to modulate key biological pathways without significant toxicity makes it an attractive option for clinical translation.
The synthesis of 2,4-dichloro-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide presents both challenges and opportunities for synthetic chemists. The multi-step process requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have recently enabled more efficient routes to this scaffold system without compromising synthetic elegance or scalability.
Future directions for research on this compound include exploring its potential as an intermediate in larger drug molecules or as a lead compound for derivative development. The versatility of its structural framework allows chemists to modify various functional groups while retaining core bioactivity—a crucial consideration in medicinal chemistry applications.
The growing interest in small-molecule modulators like 2, 4-dichloro-N-5-(pyridin- 4- yl)- 1, 3, 4- oxadiazol-
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